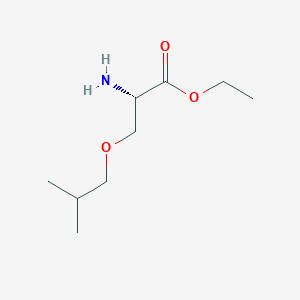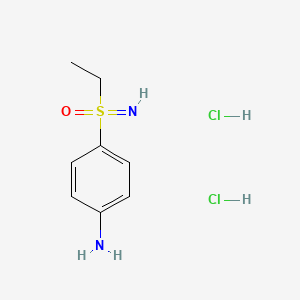
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a lambda6-sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and ethyl groups, followed by their combination with the lambda6-sulfanone moiety. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency in production. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions throughout the process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminophenyl)(imino)methyl-lambda6-sulfanone
- (4-Aminophenyl)(methyl)imino-lambda6-sulfanone
- (4-Aminophenyl)(propyl)imino-lambda6-sulfanone
Uniqueness
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H14Cl2N2OS |
|---|---|
Poids moléculaire |
257.18 g/mol |
Nom IUPAC |
4-(ethylsulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;;/h3-6,10H,2,9H2,1H3;2*1H |
Clé InChI |
ICBCVSIYUZDAIW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


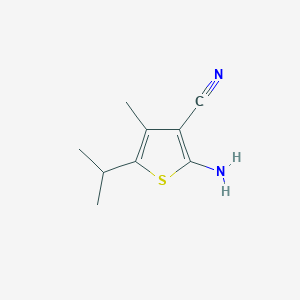
![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)
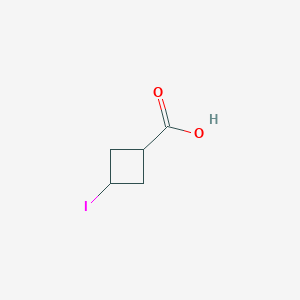

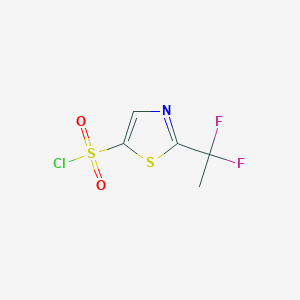
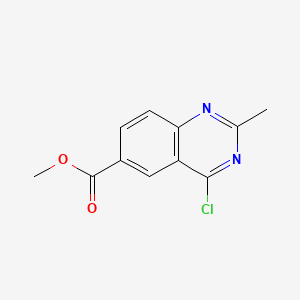
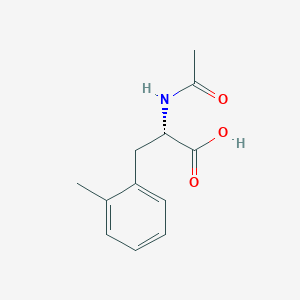
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)


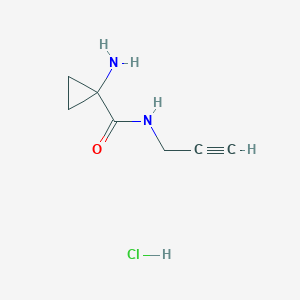
![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)
